2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid
Description
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid (CAS 835879-06-6) is a benzoic acid derivative featuring an amino group at position 2 and a 4-methylpiperazinyl substituent at position 5 of the aromatic ring . The compound’s structure combines a carboxylic acid moiety with a piperazine ring, a feature known to enhance solubility and bioavailability in drug-like molecules. It is commercially available for research purposes (e.g., from CymitQuimica in quantities ranging from 100 mg to 10 g) . Its applications include serving as a key intermediate in synthesizing hepatitis C virus polymerase inhibitors, as highlighted in pharmaceutical patents .
Properties
IUPAC Name |
2-amino-5-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANXMJCQYGAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution and Coupling Approach
One common approach to prepare this compound involves nucleophilic substitution on a suitably functionalized benzoic acid derivative, followed by amination and purification steps.
- Starting materials: Typically, 2-amino-5-halobenzoic acid or 2-amino-5-nitrobenzoic acid derivatives are used.
- Step 1: Nucleophilic substitution
The 5-position substituent is introduced by reacting the halogenated benzoic acid with 4-methylpiperazine under controlled conditions, often in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic aromatic substitution, replacing the halogen with the piperazinyl group. - Step 2: Reduction (if nitro precursor used)
If a nitro group is present at the 5-position, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to reduce the nitro group to an amino group. - Step 3: Purification
The product is purified by crystallization or chromatographic techniques to obtain high purity 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid.
This methodology is supported by analogous synthetic schemes reported in the literature for related compounds, where selective amination and substitution reactions are key steps.
Protection and Deprotection Strategy
In some synthetic protocols, protection of the amino group is necessary to avoid side reactions during substitution or coupling steps.
- Protection of amino group:
The amino group at the 2-position can be protected using di-tert-butyl dicarbonate (BOC anhydride) to form a BOC-protected intermediate. This is typically done in an organic solvent such as dichloromethane at 20-30°C for 2 hours. - Introduction of piperazinyl substituent:
After protection, the 5-position can be functionalized by reaction with thionyl chloride to form an acid chloride intermediate, which then reacts with 4-methylpiperazine to introduce the piperazinyl group. - Deprotection:
Finally, the BOC group is removed under acidic conditions to regenerate the free amino group.
This approach is detailed in patent CN113754612A, which describes the preparation of related benzoic acid derivatives with sulfonyl piperazinyl substituents but can be adapted for the amino-piperazinyl benzoic acid target compound.
Detailed Reaction Conditions and Parameters
| Step | Reagents and Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate, dichloromethane | 20-30°C | 2 hours | Controlled addition, maintain T ≤ 35°C |
| Formation of acid chloride | Thionyl chloride, dichloromethane | 0-10°C | 6 hours | Slow addition, temperature control critical |
| Nucleophilic substitution | 4-Methylpiperazine, base (e.g., K2CO3) | Room temperature to reflux | Several hours | Reaction monitored by TLC or HPLC |
| Reduction (if nitro precursor used) | Pd/C catalyst, H2 atmosphere | Room temperature | 2-4 hours | Complete reduction to amino group |
| Deprotection | Acidic conditions (e.g., TFA) | Room temperature | 1-2 hours | Removes BOC protecting group |
| Purification | Crystallization or chromatography | Variable | Variable | Ensures product purity |
Research Findings and Optimization
- Yield and Purity:
The protection-deprotection strategy improves selectivity and yield by preventing side reactions on the amino group. Yields typically range from 65% to 85% depending on the purity of starting materials and reaction optimization. - Catalytic Hydrogenation:
Use of palladium on carbon under mild hydrogen pressure effectively reduces nitro groups without affecting other sensitive functionalities. - Reaction Monitoring:
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and confirm completion. - Membrane Separation Techniques:
Advanced purification methods such as nanofiltration membranes have been explored to separate and concentrate the product from reaction mixtures, improving efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrazine hydrate (N₂H₄·H₂O) and iron(III) chloride (FeCl₃) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- CAS Number : 835879-06-6
- Structure : The compound features an amino group and a piperazine moiety that contribute to its biological activity.
Medicinal Chemistry Applications
-
Pharmaceutical Intermediates :
- AMPB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance drug efficacy and specificity.
- It has been utilized in the synthesis of inhibitors for various biological targets, including those involved in cancer progression and microbial resistance.
-
Anticancer Activity :
- Studies have shown that derivatives of AMPB exhibit significant anticancer properties. For instance, compounds derived from AMPB have demonstrated IC values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
- A notable case study highlighted the synthesis of benzamide derivatives from AMPB, which displayed higher anticancer activity than standard drugs .
-
Antimicrobial Properties :
- AMPB and its derivatives have been evaluated for their antimicrobial activity against various pathogens, including resistant strains of bacteria. Research indicates that certain analogs exhibit potent antibacterial effects, making them candidates for further development in treating infections .
- A study found that compounds related to AMPB were effective against biofilms formed by Staphylococcus aureus, suggesting potential applications in combating chronic infections .
Biological Research Applications
- Quorum Sensing Inhibition :
-
Drug Design and Development :
- The structural characteristics of AMPB make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows researchers to explore new therapeutic avenues.
- Molecular docking studies have predicted binding affinities of AMPB derivatives to key receptors involved in cancer and infectious diseases, enhancing the understanding of their mechanism of action .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituent positions, ring systems, and functional groups:
Key Observations:
- Substituent Position : The position of the piperazinyl group (C3 vs. C5) significantly impacts dipole moments and binding interactions. For example, 3-(4-methylpiperazin-1-yl)benzoic acid exhibits a higher melting point (187–190°C) compared to the target compound, suggesting stronger intermolecular forces .
- Functional Groups : Nitro (in 159947-98-5) and sulfamoyl (in 70750-22-0) groups introduce electron-withdrawing effects, which may influence reactivity and biological target interactions .
Partitioning and Zwitterionic Behavior
Studies on aminobenzoic acid derivatives reveal that zwitterionic vs. non-zwitterionic structures critically affect partitioning in ionic liquids. While glycine adopts a zwitterionic form at its isoelectric point, p-aminobenzoic acid remains non-zwitterionic . This contrasts with analogs lacking ionizable groups (e.g., 159947-98-5), which may exhibit poorer aqueous compatibility .
Biological Activity
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid, also known as 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features an amino group and a piperazine moiety, which contribute to its biological activity. The compound's chemical formula is CHNO, and it has a molecular weight of approximately 246.30 g/mol.
Anticancer Activity
Research indicates that derivatives of this compound are promising candidates in cancer therapy. Notably, they have been explored as precursors for synthesizing imatinib, a critical drug for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) due to its ability to inhibit the Bcr-Abl tyrosine kinase .
Table 1: Inhibitory Activity Against Bcr-Abl Kinase
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, particularly against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in combating antibiotic resistance .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 | |
| Escherichia coli | 3.5 | |
| Pseudomonas aeruginosa | 12.97 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and protein production pathways, leading to cell death .
- Biofilm Disruption : Certain derivatives exhibit the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against chronic infections .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Treatment : A study demonstrated that a derivative of this compound exhibited enhanced potency against resistant cancer cell lines when compared to traditional chemotherapy agents .
- Antimicrobial Efficacy : Another study reported that the compound significantly reduced biofilm formation in clinical isolates of MRSA, indicating its potential utility in treating persistent infections .
Q & A
Q. How does this compound compare to structurally related analogs in pharmacological applications?
- Methodological Answer : and list analogs (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) with varying solubility and potency. Comparative PK/PD studies in rodent models show methylpiperazine derivatives have longer half-lives than ethyl analogs. In neuropharmacology, the compound’s logP (~1.5) balances CNS penetration and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
